5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Description
Thiazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antidiabetic, and anticancer properties. These compounds have been extensively studied for their potential in therapeutic applications, particularly in targeting various signaling pathways and enzyme inhibitions.
Synthesis Analysis
The synthesis of thiazolidine-2,4-dione derivatives generally involves the Knoevenagel condensation or Claisen-Schmidt condensation reactions, leading to the formation of the arylidene moiety. Specific methods include the direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with acyl chlorides or the oxidative dethionation of rhodanines as a key step for introducing diverse substituents and achieving structural variation (Popov-Pergal et al., 2010).
Scientific Research Applications
Biological Potential and Synthetic Development
The 1,3-thiazolidin-4-one nucleus, along with its functionalized analogues like glitazones and rhodanines, demonstrates great pharmacological importance, being found in commercial pharmaceuticals. Research indicates a promising future in medicinal chemistry with potential activities against various diseases. The synthesis methodologies for these compounds have evolved significantly since the mid-nineteenth century, with green chemistry approaches increasingly being adopted to reduce environmental impact. These compounds exhibit diverse biological properties, prompting ongoing research into their potential applications (Santos, Jones Junior, & Silva, 2018).
PTP 1B Inhibition
Thiazolidinediones (TZDs) have been explored for their potential as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a key target in treating insulin resistance and type 2 diabetes mellitus. Research covering the period from 2012 to 2018 highlights TZDs' role in developing novel molecules for managing these conditions. Specific TZD scaffolds have shown potent PTP 1B inhibitory activity, suggesting their importance in designing future treatments (Verma, Yadav, & Thareja, 2019).
Antimicrobial, Antitumor, and Antidiabetic Activities
2,4-Thiazolidinediones (2,4-TZDs) have been extensively modified to develop a wide range of molecules against various clinical disorders. Their antimicrobial, anticancer, and antidiabetic properties have been a focus of recent developments, with several drugs based on TZD derivatives either in the market or under clinical development. The review also discusses different synthetic methodologies for these compounds, emphasizing the importance of N-3 and C-5 substitutions in enhancing their biological activity (Singh et al., 2022).
Hydantoin Derivatives Research
Hydantoin, including imidazolidine-2,4-dione, is a key scaffold in medicinal chemistry, leading to the development of several drugs. This review discusses the significance of hydantoin and its derivatives in therapeutic and agrochemical applications, highlighting their broad biological and pharmacological activity. The synthesis of hydantoin through environmentally friendly methods and its potential medical applications are also covered (Shaikh et al., 2023).
properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-4-2-1-3-6(7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVVCHFDGJEVTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
CAS RN |
6325-94-6 |
Source
|
Record name | 5-(2-HYDROXY-BENZYLIDENE)-THIAZOLIDINE-2,4-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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